
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al is a complex organic compound belonging to the cucurbitane family. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a conjugated diene system. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al typically involves multiple steps, starting from simpler precursors. The key steps in the synthetic route include:
Formation of the Cucurbitane Skeleton: This is achieved through cyclization reactions involving suitable starting materials.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the Conjugated Diene System: This involves dehydrogenation reactions using catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Purification Steps: The crude product is purified using techniques like chromatography and recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The conjugated diene system can be reduced to form saturated compounds using hydrogen gas and a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated cucurbitane derivatives.
Substitution: Formation of halogenated cucurbitane derivatives.
Aplicaciones Científicas De Investigación
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al exerts its effects involves interaction with specific molecular targets and pathways. The hydroxyl groups and conjugated diene system play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cucurbitacin B: Another member of the cucurbitane family with similar structural features.
Cucurbitacin E: Known for its potent biological activities.
Cucurbitacin I: Studied for its anticancer properties.
Uniqueness
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al is unique due to its specific arrangement of hydroxyl groups and conjugated diene system, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C30H48O5 |
|---|---|
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
(3S,7S,8S,9R,10R,13R,14S,17R)-17-[(2S)-3,4-dihydroxy-6-methylhept-6-en-2-yl]-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |
InChI |
InChI=1S/C30H48O5/c1-17(2)14-22(32)25(35)18(3)19-10-11-29(7)26-23(33)15-21-20(8-9-24(34)27(21,4)5)30(26,16-31)13-12-28(19,29)6/h15-16,18-20,22-26,32-35H,1,8-14H2,2-7H3/t18-,19+,20+,22?,23-,24-,25?,26-,28+,29-,30+/m0/s1 |
Clave InChI |
DPEQOLIYWHNRCA-ZJNVDXJQSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C)C(C(CC(=C)C)O)O |
SMILES canónico |
CC(C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C)C(C(CC(=C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)
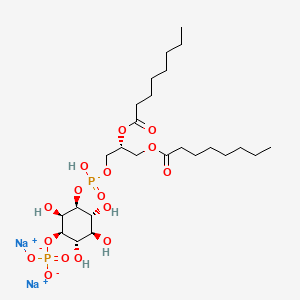
![2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366986.png)
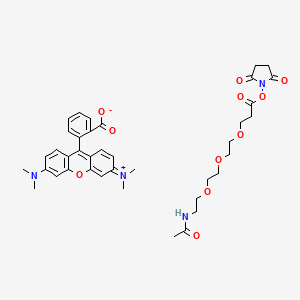
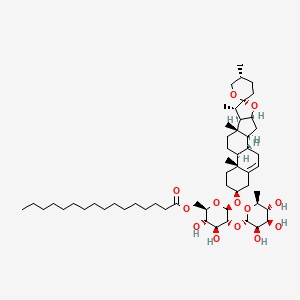

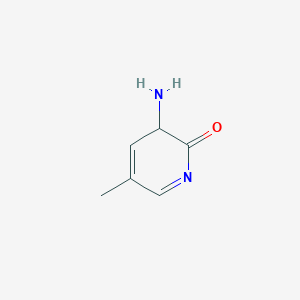

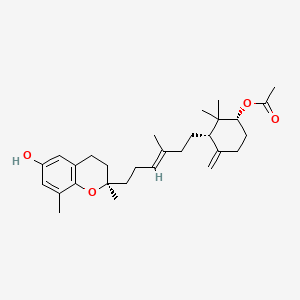
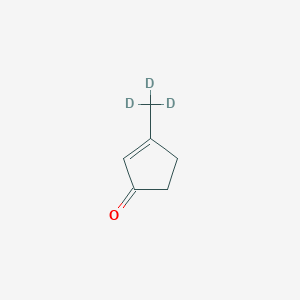
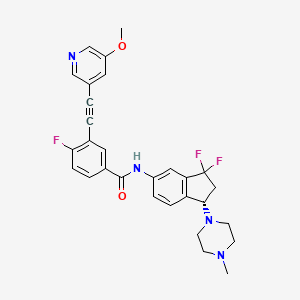
![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
![2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12367056.png)
![(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)
